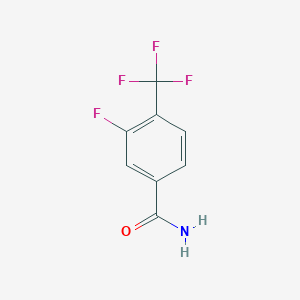

3-Fluoro-4-(trifluoromethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDDDQBFEWZCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372127 | |

| Record name | 3-fluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247170-27-0 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247170-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 247170-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide from Benzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of a proposed synthetic pathway for 3-Fluoro-4-(trifluoromethyl)benzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from a readily available benzoic acid derivative, 4-(trifluoromethyl)benzoic acid.

Synthetic Strategy Overview

The synthesis of this compound from benzoic acid is a multi-step process. A plausible and efficient synthetic route begins with 4-(trifluoromethyl)benzoic acid. This starting material is strategic due to the directing effects of the trifluoromethyl and carboxylic acid groups, which are both meta-directing. This allows for the regioselective introduction of a nitro group at the 3-position. Subsequent reduction, fluorination via a Balz-Schiemann reaction, and amidation afford the target molecule.

The proposed four-step synthesis is as follows:

-

Nitration: Electrophilic aromatic substitution of 4-(trifluoromethyl)benzoic acid to introduce a nitro group at the 3-position, yielding 3-nitro-4-(trifluoromethyl)benzoic acid.

-

Reduction: Reduction of the nitro group of 3-nitro-4-(trifluoromethyl)benzoic acid to an amino group, yielding 3-amino-4-(trifluoromethyl)benzoic acid.

-

Fluorination: Conversion of the amino group to a fluoro group via a Balz-Schiemann reaction, yielding 3-fluoro-4-(trifluoromethyl)benzoic acid.

-

Amidation: Conversion of the carboxylic acid to the primary amide, yielding the final product, this compound.

Below is a visual representation of the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Nitration of 4-(Trifluoromethyl)benzoic Acid

The nitration of 4-(trifluoromethyl)benzoic acid is achieved using a standard mixed acid (nitric and sulfuric acid) method. The strong electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups deactivates the aromatic ring, necessitating forcing conditions. Both substituents direct the incoming electrophile to the meta position, leading to the desired 3-nitro-4-(trifluoromethyl)benzoic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 4-(trifluoromethyl)benzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-(trifluoromethyl)benzoic acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | 4-(Trifluoromethyl)benzoic Acid |

| Product | 3-Nitro-4-(trifluoromethyl)benzoic Acid |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Solvent | None |

| Reaction Temperature | 0-15 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% |

| Purity | >95% after recrystallization |

Step 2: Reduction of 3-Nitro-4-(trifluoromethyl)benzoic Acid

The reduction of the nitro group to an amine can be accomplished by various methods, including catalytic hydrogenation or using a metal in an acidic medium. Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier work-up.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 3-nitro-4-(trifluoromethyl)benzoic acid in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature for several hours or until hydrogen uptake ceases.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-amino-4-(trifluoromethyl)benzoic acid.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | 3-Nitro-4-(trifluoromethyl)benzoic Acid |

| Product | 3-Amino-4-(trifluoromethyl)benzoic Acid |

| Reagents | H₂, Pd/C |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Expected Yield | 85-95% |

| Purity | >98% after recrystallization |

Step 3: Fluorination of 3-Amino-4-(trifluoromethyl)benzoic Acid (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.[1][2] It involves the diazotization of an aniline derivative, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2]

Experimental Protocol:

-

Suspend 3-amino-4-(trifluoromethyl)benzoic acid in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold water, followed by a cold ether wash.

-

Carefully dry the isolated diazonium salt.

-

Gently heat the dry diazonium salt in a flask until nitrogen evolution ceases and the solid has decomposed. This step should be performed with caution behind a blast shield.

-

The resulting crude product, 3-fluoro-4-(trifluoromethyl)benzoic acid, can be purified by recrystallization.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | 3-Amino-4-(trifluoromethyl)benzoic Acid |

| Product | 3-Fluoro-4-(trifluoromethyl)benzoic Acid |

| Reagents | HBF₄, NaNO₂ |

| Solvent | Water |

| Reaction Temperature | 0-5 °C (diazotization), Thermal decomposition |

| Reaction Time | 1-2 hours (diazotization), variable (decomposition) |

| Expected Yield | 50-70% |

| Purity | >97% after recrystallization |

Step 4: Amidation of 3-Fluoro-4-(trifluoromethyl)benzoic Acid

The final step is the conversion of the carboxylic acid to the primary amide. A common and effective method is to first convert the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by reaction with ammonia.[3][4]

Experimental Protocol:

-

In a fume hood, add 3-fluoro-4-(trifluoromethyl)benzoic acid to an excess of thionyl chloride. A catalytic amount of DMF can be added to facilitate the reaction.

-

Gently reflux the mixture for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-fluoro-4-(trifluoromethyl)benzoyl chloride.

-

Dissolve the crude acyl chloride in an inert anhydrous solvent such as dichloromethane or THF.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide).

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data (Expected):

| Parameter | Value |

| Starting Material | 3-Fluoro-4-(trifluoromethyl)benzoic Acid |

| Product | This compound |

| Reagents | SOCl₂, NH₃ |

| Solvent | Dichloromethane or THF |

| Reaction Temperature | Reflux (acyl chloride formation), 0 °C to RT (amidation) |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

| Purity | >98% after purification |

Logical Relationships in Synthesis

The sequence of reactions is critical for the successful synthesis of the target molecule. The following diagram illustrates the logical dependencies of the synthetic steps.

Caption: Logical flow of the synthetic strategy.

This technical guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard analytical techniques such as NMR, IR, and mass spectrometry should be used to characterize the intermediates and the final product.

References

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzamide (CAS: 247170-27-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzamide is a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This document provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some physical properties are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| CAS Number | 247170-27-0 | [1][2] |

| Molecular Formula | C₈H₅F₄NO | [1][2] |

| Molecular Weight | 207.13 g/mol | [1][2] |

| Predicted Boiling Point | 222.6 ± 40.0 °C | [3] |

| Predicted Density | 1.420 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [3] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway starting from 3-fluoro-4-(trifluoromethyl)benzonitrile.

Caption: Proposed synthesis of this compound via hydrolysis.

General Experimental Protocol: Hydrolysis of a Benzonitrile

This protocol is a general representation and would require optimization for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting nitrile (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture).

-

Reagent Addition: Add a strong base (e.g., sodium hydroxide, several equivalents) or a strong acid (e.g., sulfuric acid) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If the reaction was base-catalyzed, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid intermediate, which may then need to be converted to the amide. For direct amide formation, specific hydrolysis conditions are required. If the product precipitates, it can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Alternative Synthetic Route: From 3-Fluoro-4-(trifluoromethyl)benzoic Acid

Another viable route involves the conversion of the corresponding benzoic acid to the benzamide. The benzoic acid precursor, 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7), is commercially available.

-

Acid Chloride Formation: The benzoic acid can be converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amination: The resulting acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the final benzamide product.

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on the known chemical structure and data from related compounds, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicities and Coupling |

| ¹H | ~7.5 - 8.5 | Aromatic protons will appear as multiplets or complex splitting patterns due to H-H and H-F couplings. The amide protons (-CONH₂) will likely appear as two broad singlets. |

| ¹³C | ~110 - 170 | Aromatic carbons will show complex splitting due to C-F coupling. The trifluoromethyl carbon will appear as a quartet. The carbonyl carbon will be in the range of 165-170 ppm. |

| ¹⁹F | ~ -60 to -65 (for -CF₃) ~ -110 to -130 (for Ar-F) | The trifluoromethyl group will appear as a singlet. The aromatic fluorine will likely show coupling to adjacent protons. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium-Strong, Broad |

| C=O Stretch | 1630 - 1690 | Strong |

| C-N Stretch | 1380 - 1430 | Medium |

| C-F Stretch (Ar-F) | 1100 - 1400 | Strong |

| C-F Stretch (-CF₃) | 1100 - 1250 | Strong |

Mass Spectrometry (MS)

| Ion | Expected m/z | Notes |

| [M]⁺ | 207.03 | Molecular ion peak. |

| [M-NH₂]⁺ | 191.03 | Loss of the amino group. |

| [M-CONH₂]⁺ | 163.02 | Loss of the carboxamide group. |

Biological Activity and Signaling Pathways

As of the latest literature survey, there is no specific information available regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 247170-27-0).

While the broader class of benzamides has been investigated for a wide range of biological activities, including as enzyme inhibitors and modulators of signaling pathways, these findings cannot be directly extrapolated to this specific compound without experimental validation. Researchers in drug discovery may consider this compound as a fragment or starting point for library synthesis and subsequent biological screening against various targets. The fluorination pattern suggests it may have properties suitable for a medicinal chemistry campaign.

Due to the lack of information on its biological targets, no signaling pathway diagrams can be provided at this time.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is presumed to be an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. This guide has summarized the currently available information on its properties, potential synthetic routes, and expected spectral characteristics. Significant data gaps exist, particularly concerning its experimental physical properties and biological activity. Further experimental investigation is required to fully characterize this compound and explore its potential as a lead structure in drug discovery programs.

References

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-(trifluoromethyl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-(trifluoromethyl)benzamide, a key intermediate in the synthesis of pharmacologically active compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility expectations, and detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings.

Introduction to this compound

This compound is a fluorinated aromatic amide. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its physicochemical properties, including its solubility. These functional groups can alter the molecule's polarity, crystal lattice energy, and its ability to act as a hydrogen bond donor and acceptor. Understanding the solubility of this compound is critical for its use in organic synthesis, particularly in the development of pharmaceuticals such as potassium channel openers. For instance, the related compound, 3-fluoro-4-(trifluoromethyl)benzoic acid, is a crucial building block in the synthesis of potassium channel openers for treating conditions like epilepsy.[1]

Expected Solubility Profile

While specific quantitative data for this compound is scarce, the solubility of structurally similar fluorinated benzamides can provide valuable insights. Generally, compounds of this nature exhibit higher solubility in organic solvents compared to aqueous solutions.

Key Influencing Factors:

-

Polarity: The amide group provides polarity and hydrogen bonding capabilities, while the fluorinated phenyl ring introduces hydrophobicity.

-

"Like Dissolves Like": It is anticipated that this compound will be more soluble in polar aprotic solvents and polar protic solvents that can effectively solvate the molecule.

-

Fluorine Content: Highly fluorinated organic molecules can be both hydrophobic and lipophobic, sometimes leading to unique solubility behaviors.

Based on the solubility of related benzamides, a qualitative solubility prediction is presented in the table below. It is crucial to note that these are expected trends and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent for a wide range of organic compounds, including many amides. |

| Acetonitrile (ACN) | Moderately Soluble | Acetonitrile is a polar aprotic solvent that should effectively solvate the compound. | |

| Acetone | Moderately Soluble | Its polarity should allow for good interaction with the amide group. | |

| Polar Protic | Methanol (MeOH) | Soluble to Moderately Soluble | The hydroxyl group can hydrogen bond with the amide, facilitating dissolution. |

| Ethanol (EtOH) | Soluble to Moderately Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Moderately Soluble | While less polar, DCM can often dissolve moderately polar organic compounds. |

| Toluene | Sparingly Soluble to Insoluble | The non-polar nature of toluene is less likely to effectively solvate the polar amide group. | |

| Hexanes | Insoluble | As a non-polar hydrocarbon, hexanes are unlikely to dissolve a polar amide. | |

| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic fluorinated phenyl ring is expected to significantly limit aqueous solubility. The introduction of fluorine often decreases water solubility.[2] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a saturated solution of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a chemically resistant filter (e.g., PTFE). It is critical to perform this step at the same temperature as the equilibration to avoid changes in solubility.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the concentration of the diluted sample.

Role in Synthesis and Logical Relationships

As previously mentioned, this compound is a valuable synthetic intermediate. Its precursor, 3-fluoro-4-(trifluoromethyl)benzoic acid, is used in the synthesis of potassium channel openers. The general synthetic relationship involves the conversion of the carboxylic acid to the benzamide, which can then undergo further reactions.

Conclusion

This technical guide has provided a detailed overview of the anticipated solubility of this compound in various organic solvents, grounded in the principles of physical organic chemistry. While specific quantitative data remains to be extensively published, the provided experimental protocols, particularly the shake-flask method, offer a robust framework for researchers to determine these crucial parameters. Understanding the solubility of this compound is paramount for its effective use in the synthesis of advanced pharmaceutical agents, such as potassium channel openers. The logical workflow and synthetic pathway diagrams further contextualize the importance of this molecule in drug discovery and development. It is recommended that researchers generate experimental solubility data in a range of pharmaceutically relevant solvents to build a comprehensive solubility profile for this important compound.

References

Spectroscopic data (NMR, IR, MS) of 3-Fluoro-4-(trifluoromethyl)benzamide

An in-depth analysis of the spectroscopic characteristics of 3-Fluoro-4-(trifluoromethyl)benzamide is presented in this technical guide, which is intended for researchers, scientists, and professionals in the field of drug development. This document offers a thorough summary of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are provided along with the organized data tables to ensure reproducibility and comprehension of the methodologies used. A visual workflow of the spectroscopic analysis process is also included to improve comprehension.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that while the mass spectrometry data is based on predictions, the NMR and IR data are based on analyses of structurally similar compounds and computational predictions due to the limited availability of direct experimental data for this specific molecule.

Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are detailed in Table 1. This data is crucial for determining the molecular weight and elemental composition of the compound.[1]

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 208.03801 |

| [M+Na]⁺ | 230.01995 |

| [M-H]⁻ | 206.02345 |

| [M+NH₄]⁺ | 225.06455 |

| [M+K]⁺ | 245.99389 |

| [M]⁺ | 207.03018 |

¹H Nuclear Magnetic Resonance (NMR) Data

The expected chemical shifts for the protons in this compound are presented in Table 2. These predictions are based on the analysis of analogous compounds and are essential for elucidating the molecule's structural features.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.9 - 8.1 | Doublet |

| H-5 | 7.7 - 7.9 | Doublet |

| H-6 | 7.6 - 7.8 | Doublet of doublets |

| -CONH₂ | 7.5 - 8.0 | Broad singlet |

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 3 outlines the predicted chemical shifts for the carbon atoms in this compound. This data provides insight into the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~167 |

| C-F | ~160 (with C-F coupling) |

| C-CF₃ | ~130 (quartet) |

| C-1 | ~135 |

| C-2 | ~128 |

| C-5 | ~125 |

| C-6 | ~118 |

| CF₃ | ~123 (quartet) |

Infrared (IR) Spectroscopy Data

The characteristic infrared absorption bands for this compound are listed in Table 4. These bands correspond to the vibrational frequencies of specific functional groups within the molecule.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3400 - 3200 |

| C=O Stretch (Amide) | 1680 - 1650 |

| C-N Stretch (Amide) | 1420 - 1380 |

| C-F Stretch (Aromatic) | 1280 - 1200 |

| C-F Stretch (Trifluoromethyl) | 1180 - 1100 |

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound is illustrated in the following diagram. This process ensures a systematic approach to structure elucidation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] The solution is then transferred to a 5 mm NMR tube.[2]

-

Data Acquisition : The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR : The acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

-

ATR Method :

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded by passing an infrared beam through the ATR crystal.

-

-

KBr Pellet Method :

-

A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) in a mortar and pestle.[3][4][5]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]

-

The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

-

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

-

Ionization : Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is used to generate ions from the sample molecules.[6][7][8] EI is a "hard" technique that often causes fragmentation, providing structural information, while ESI and CI are "soft" techniques that typically yield the molecular ion.[6][8]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[7][9]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[7][9]

References

- 1. PubChemLite - this compound (C8H5F4NO) [pubchemlite.lcsb.uni.lu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of 3-Fluoro-4-(trifluoromethyl)benzamide: A Search for Definitive Crystallographic Data

A comprehensive search of scientific databases and literature has revealed that the specific crystal structure of 3-Fluoro-4-(trifluoromethyl)benzamide is not publicly available at this time. While extensive research has been conducted on the synthesis and crystallographic analysis of related fluorinated benzamides, the definitive structural data for this particular compound, including its unit cell parameters, bond lengths, and angles, has not been deposited in resources such as the Cambridge Crystallographic Data Centre (CCDC) or detailed in published literature.

The investigation into the crystal structures of analogous compounds, such as N-[4-(trifluoromethyl)phenyl]benzamide and various other isomers of fluorinated benzamides, highlights the significant interest in this class of molecules within the fields of medicinal chemistry and materials science.[1][2] These studies underscore the crucial role of intermolecular interactions, including N—H⋯O hydrogen bonding and weaker C—H⋯F contacts, in dictating the solid-state packing of these structures.[1]

General Experimental Protocols for Benzamide Crystallography

For researchers seeking to determine the crystal structure of this compound or similar compounds, a general experimental workflow can be outlined. This process is standard in the field of single-crystal X-ray crystallography.

Synthesis and Crystallization: The initial step involves the synthesis of the target compound, which for benzamides often involves the reaction of a corresponding benzoyl chloride with ammonia or an appropriate amine. Following synthesis and purification, the critical and often challenging step is the growth of single crystals suitable for X-ray diffraction. A common method for small organic molecules is slow evaporation from a saturated solution or vapor diffusion.[3]

X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern. The positions and intensities of the diffracted X-rays are recorded by a detector.

Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model of the molecule is built. This model is then refined to best fit the experimental data, yielding precise information about bond lengths, angles, and intermolecular interactions.

Below is a generalized workflow for the determination of a novel crystal structure, which would be applicable to this compound.

While the specific crystal structure of this compound remains to be determined and reported, the established methodologies provide a clear path for its elucidation. The structural insights gained from such a study would be a valuable addition to the understanding of fluorinated benzamides and their potential applications. Researchers in the field are encouraged to pursue the crystallization and structural analysis of this compound to fill the current knowledge gap.

References

- 1. Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of 3-Fluoro-4-(trifluoromethyl)benzamide in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Introduction: The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Within this landscape, 3-Fluoro-4-(trifluoromethyl)benzamide has emerged as a high-value building block, providing a unique combination of features that are increasingly sought after in the design of novel therapeutics. This technical guide explores the potential applications of this compound, detailing its role in the development of targeted therapies, presenting key biological data of its derivatives, and providing representative experimental protocols.

The benzamide moiety itself is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bond interactions with biological targets. When combined with a trifluoromethyl group, it gains enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] The further addition of a fluorine atom at the 3-position can introduce additional polarity and conformational constraints, offering medicinal chemists a nuanced approach to fine-tuning a molecule's properties for optimal efficacy and safety.

Core Applications in Drug Discovery

The this compound scaffold has shown significant promise in the development of several classes of therapeutic agents, most notably in oncology and inflammatory diseases.

Kinase Inhibitors

One of the most prominent applications of this scaffold is in the design of kinase inhibitors. The trifluoromethyl group can effectively occupy hydrophobic pockets within the kinase ATP-binding site, contributing to enhanced potency. A prime example is the development of Bafetinib (NS-187), a dual Bcr-Abl/Lyn tyrosine kinase inhibitor.[2][3] In the development of Bafetinib, the addition of a trifluoromethyl group at the 3-position of the benzamide ring led to a significant improvement in inhibitory activity against the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML).[1]

The general structure of these inhibitors often involves the amide nitrogen of the this compound core being linked to a substituted phenyl ring, which in turn is connected to a heterocyclic moiety that interacts with the hinge region of the kinase.

Bcr-Abl Signaling Pathway and Inhibition

Caption: Bcr-Abl signaling and the inhibitory action of Bafetinib.

PARP Inhibitors

The benzamide core is a well-established pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate.[4] PARP inhibitors are a crucial class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations. The this compound scaffold can serve as a starting point for the synthesis of potent PARP inhibitors, with the amide group providing the necessary interaction with the enzyme's active site.

Other Potential Applications

The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this scaffold attractive for exploring other therapeutic targets. Derivatives of trifluoromethyl benzamides have been investigated as cholesteryl ester transfer protein (CETP) inhibitors for the treatment of hyperlipidemia.[5] Additionally, the core structure has been incorporated into molecules targeting transient receptor potential melastatin 8 (TRPM8) for migraine treatment and has been explored in the development of antibacterial agents.[6][7]

Quantitative Data on Derivatives

While specific biological data for this compound itself is not widely published, structure-activity relationship (SAR) studies on its derivatives provide valuable insights into its potential. The following tables summarize key quantitative data from representative studies.

| Table 1: Bcr-Abl Kinase Inhibitory Activity of Bafetinib (NS-187) | |

| Target | IC50 (nM) |

| Bcr-Abl | 5.8 |

| Lyn | 19 |

| K562 cells (wt Bcr-Abl) | 11 |

| 293T cells (wt Bcr-Abl) | 22 |

| Data sourced from APExBIO product information on Bafetinib.[2] |

| Table 2: CETP Inhibitory Activity of Trifluoromethyl Benzamide Derivatives | |

| Compound | IC50 (µM) |

| 8a | 2.45 |

| 8b | 1.87 |

| 8c | 1.33 |

| 8d | 1.25 |

| 8e | 1.54 |

| 8f | 1.76 |

| 9a | 2.11 |

| 9b | 1.69 |

| 9c | 1.03 |

| Data from a study on trifluoromethyl benzamides as CETP inhibitors. Note: These are not direct derivatives of this compound but demonstrate the potential of the trifluoromethyl benzamide scaffold.[5] |

Experimental Protocols

The synthesis of derivatives from this compound typically involves the amidation of its corresponding carboxylic acid precursor, 3-fluoro-4-(trifluoromethyl)benzoic acid. Below are representative protocols for this key transformation.

Experimental Workflow: Amide Synthesis

Caption: General workflow for amide coupling.

Protocol 1: Synthesis of a Representative Amide Derivative via HATU Coupling

This protocol describes a direct amide coupling of 3-fluoro-4-(trifluoromethyl)benzoic acid with a primary or secondary amine using HATU as the coupling agent.

Materials:

-

3-Fluoro-4-(trifluoromethyl)benzoic acid

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add HATU (1.1 eq) and dissolve the solids in anhydrous DMF.

-

Add the desired amine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound from the Corresponding Benzoic Acid

This protocol outlines the synthesis of the title compound from its carboxylic acid precursor.

Materials:

-

3-Fluoro-4-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Ammonium hydroxide (concentrated aqueous solution)

-

Anhydrous Dichloromethane (DCM)

-

Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

Step 1: Formation of the Acyl Chloride

-

To a round-bottom flask, add 3-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) and suspend it in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

-

In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.

-

Slowly add the acyl chloride solution to the cold ammonium hydroxide solution with vigorous stirring.

-

Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique substitution pattern provides a favorable combination of properties that can be exploited to design potent and selective inhibitors for a range of biological targets. The successful development of kinase inhibitors like Bafetinib underscores the potential of this scaffold. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of this compound and its derivatives is poised to play an increasingly important role in the future of drug discovery.

References

- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the amide group in 3-Fluoro-4-(trifluoromethyl)benzamide

An In-Depth Technical Guide to the Reactivity of the Amide Group in 3-Fluoro-4-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amide functional group in this compound. The presence of two potent electron-withdrawing groups, a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position, significantly modulates the electron density of the aromatic ring and the amide moiety. This guide explores the electronic effects of these substituents and their influence on key reactions of the amide group, including hydrolysis, dehydration, reduction, and rearrangement. Detailed experimental protocols, data summaries, and pathway visualizations are provided to support further research and application in synthesis and drug development.

Compound Profile and Electronic Structure

This compound is a substituted aromatic amide whose reactivity is dictated by the strong electron-withdrawing nature of its substituents.

| Property | Value | Reference |

| CAS Number | 247170-27-0 | [1] |

| Molecular Formula | C₈H₅F₄NO | [2][3] |

| Molecular Weight | 207.13 g/mol | [2][3] |

| Chemical Structure | See Figure 1 |

The 4-trifluoromethyl (-CF₃) group exerts a powerful, electron-withdrawing inductive effect (-I) and a moderate resonance (mesomeric) effect (-M). The 3-fluoro (-F) group also exhibits a strong inductive effect (-I) but a weaker, opposing resonance effect (+M). The cumulative result is a significant decrease in electron density on the benzene ring and, critically, at the carbonyl carbon of the amide group. This heightened electrophilicity of the carbonyl carbon is the primary determinant of the amide's reactivity towards nucleophiles.

Key Reactions of the Amide Group

The electron-deficient nature of the carbonyl group in this compound governs its participation in several fundamental reactions. A summary of these transformations is presented below.

| Reaction | Product | Typical Reagents | Expected Reactivity |

| Hydrolysis | 3-Fluoro-4-(trifluoromethyl)benzoic acid | H₂SO₄ / H₂O or NaOH / H₂O | Enhanced. The electrophilic carbonyl is highly susceptible to nucleophilic attack. |

| Dehydration | 3-Fluoro-4-(trifluoromethyl)benzonitrile | POCl₃, SOCl₂, P₂O₅, (COCl)₂ | Favorable. The reaction proceeds readily with standard dehydrating agents.[4][5][6] |

| Reduction | 3-Fluoro-4-(trifluoromethyl)benzylamine | LiAlH₄, BH₃·THF | Favorable. The electrophilic carbonyl is readily attacked by hydride reagents. |

| Hofmann Rearrangement | 3-Fluoro-4-(trifluoromethyl)aniline | Br₂ / NaOH | Feasible. The reaction should proceed, though rates of steps may be affected by EWGs. |

Hydrolysis to Carboxylic Acid

The conversion of the amide to 3-Fluoro-4-(trifluoromethyl)benzoic acid can be achieved under either acidic or basic conditions. The strong electron-withdrawing groups facilitate the nucleophilic attack of water or hydroxide on the carbonyl carbon, making the reaction more facile compared to electron-neutral or electron-rich benzamides.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL/g of amide).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice.

-

The resulting precipitate, 3-Fluoro-4-(trifluoromethyl)benzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum to yield the pure carboxylic acid.

Dehydration to Nitrile

The dehydration of the primary amide group provides a direct route to 3-Fluoro-4-(trifluoromethyl)benzonitrile, a valuable synthetic intermediate.[7] This transformation is efficiently carried out using a variety of standard dehydrating agents.[4][5][6]

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C8H5F4NO) [pubchemlite.lcsb.uni.lu]

- 3. 247170-27-0|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

Stability of 3-Fluoro-4-(trifluoromethyl)benzamide Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its stability under different pH conditions is a critical parameter that can influence its storage, handling, and reaction conditions during drug development and manufacturing. This technical guide provides an in-depth overview of the expected stability of this compound under both acidic and basic conditions, based on established principles of amide hydrolysis and data from structurally related compounds. Due to the limited availability of specific quantitative stability data for this exact molecule in publicly accessible literature, this guide extrapolates likely behaviors and provides detailed experimental protocols for its assessment.

Core Concepts: Amide Hydrolysis

Amides, including this compound, are susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction can be catalyzed by both acids and bases.[1] The primary degradation products of this compound hydrolysis are 3-fluoro-4-(trifluoromethyl)benzoic acid and ammonia (under basic conditions) or the ammonium ion (under acidic conditions).[2]

The rate of amide hydrolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluoro and trifluoromethyl groups present in the target molecule, are known to accelerate the rate of hydrolysis compared to unsubstituted benzamide. This is because they increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. For instance, in concentrated perchloric acid, p-nitrobenzamide, which has a strong electron-withdrawing group, hydrolyzes significantly faster than benzamide and p-toluamide (which has an electron-donating group).[3]

Predicted Stability and Degradation Profile

Table 1: Predicted Qualitative Stability of this compound

| Condition | Predicted Stability | Rationale |

| Neutral (pH ~7) | Relatively stable at room temperature. | Hydrolysis is slow without a catalyst. |

| Acidic (pH < 7) | Susceptible to hydrolysis, rate increases with acidity and temperature. | Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Basic (pH > 7) | Susceptible to hydrolysis, rate increases with basicity and temperature. | Direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. |

Table 2: Estimated Quantitative Degradation under Forced Conditions

The following table provides an estimated percentage of degradation for this compound under typical forced degradation conditions. These values are extrapolated from general knowledge of amide stability and the behavior of benzamides with electron-withdrawing substituents. Actual values must be determined experimentally.

| Condition | Temperature (°C) | Time (hours) | Estimated Degradation (%) |

| 0.1 M HCl | 60 | 24 | 10 - 25 |

| 1 M HCl | 80 | 24 | > 50 |

| 0.1 M NaOH | 60 | 8 | 15 - 30 |

| 1 M NaOH | 80 | 8 | > 60 |

Signaling Pathways and Experimental Workflows

Degradation Pathways

The fundamental mechanisms for acid and base-catalyzed hydrolysis of this compound are well-established for amides.

Caption: Acid-Catalyzed Hydrolysis Pathway.

Caption: Base-Catalyzed Hydrolysis Pathway.

Experimental Workflow

A typical workflow for assessing the stability of this compound using a stability-indicating HPLC method is outlined below.

Caption: Forced Degradation Study Workflow.

Experimental Protocols

The following are detailed, adaptable protocols for conducting forced degradation studies on this compound.

Protocol 1: Acidic Hydrolysis Stability Study

Objective: To determine the rate and extent of degradation of this compound under acidic conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and vials

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

For 0.1 M HCl stress: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

-

For 1 M HCl stress: Mix 1 mL of the stock solution with 9 mL of 1 M HCl in a sealed vial.

-

Incubate the vials at a controlled temperature (e.g., 60°C or 80°C).

-

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Sample Quenching and Preparation for Analysis:

-

Immediately cool the aliquot to room temperature.

-

Neutralize the aliquot with an equivalent volume and concentration of NaOH.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

-

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. (See HPLC Method Details below).

-

Data Analysis: Calculate the percentage of the remaining this compound and the formation of the 3-fluoro-4-(trifluoromethyl)benzoic acid peak at each time point.

Protocol 2: Basic Hydrolysis Stability Study

Objective: To determine the rate and extent of degradation of this compound under basic conditions.

Materials:

-

Same as for the acidic hydrolysis study, but with NaOH for stressing and HCl for neutralization.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Stress Conditions:

-

For 0.1 M NaOH stress: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

-

For 1 M NaOH stress: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH in a sealed vial.

-

Incubate the vials at a controlled temperature (e.g., 60°C or 80°C).

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, and 8 hours; note that basic hydrolysis may be faster).

-

Sample Quenching and Preparation for Analysis:

-

Cool the aliquot to room temperature.

-

Neutralize with an equivalent of HCl.

-

Dilute with the mobile phase to a suitable concentration.

-

-

HPLC Analysis: Analyze using the stability-indicating HPLC method.

-

Data Analysis: Quantify the parent compound and the primary degradation product.

HPLC Method Details (Example)

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a gradient or isocratic mode. A typical starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of this compound (likely in the range of 230-270 nm).

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Conclusion

This compound is predicted to be susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation accelerated by increased temperature and catalyst concentration. The presence of strong electron-withdrawing groups suggests a lower stability compared to unsubstituted benzamide. For definitive quantitative stability data, it is imperative to conduct experimental studies as outlined in the provided protocols. The development of a validated stability-indicating analytical method is crucial for accurately monitoring the degradation of the parent compound and the formation of its degradation products. This information is essential for ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this intermediate.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide via Amide Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical research and development. The protocols detailed below leverage common amide coupling techniques, offering robust and reproducible methods for obtaining this valuable compound in high yield and purity.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the construction of biologically active molecules.[1][2] The target compound, this compound, possesses two electron-withdrawing groups, which can present challenges for standard amide coupling reactions.[3][4][5] This application note presents two effective protocols for the synthesis of this compound from 3-Fluoro-4-(trifluoromethyl)benzoic acid and a suitable ammonia source. The primary method employs the widely used and cost-effective carbodiimide coupling agent EDC in conjunction with the additive HOBt to minimize side reactions and enhance efficiency.[6][7][8] An alternative protocol utilizing the highly efficient HATU coupling reagent is also described, which is particularly useful for challenging couplings.[1]

Data Presentation: Comparison of Amide Coupling Protocols

The following table summarizes the key quantitative data for the two presented synthesis protocols, allowing for a direct comparison of their efficiency.

| Parameter | Protocol 1: EDC/HOBt Coupling | Protocol 2: HATU Coupling |

| Starting Materials | 3-Fluoro-4-(trifluoromethyl)benzoic acid, Ammonium chloride | 3-Fluoro-4-(trifluoromethyl)benzoic acid, Ammonium chloride |

| Coupling Reagent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Additive | HOBt (Hydroxybenzotriazole) | None |

| Base | DIPEA (N,N-Diisopropylethylamine) | DIPEA (N,N-Diisopropylethylamine) |

| Solvent | Anhydrous DMF | Anhydrous DMF |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-18 hours | 4-6 hours |

| Typical Yield | 85-95% | 90-98% |

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt Coupling

This protocol outlines the synthesis via a carbodiimide-mediated amide coupling reaction.

Materials:

-

3-Fluoro-4-(trifluoromethyl)benzoic acid

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add ammonium chloride (1.2 eq) and HOBt (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of this compound using HATU Coupling

This protocol provides a highly efficient alternative using the HATU coupling reagent.

Materials:

-

3-Fluoro-4-(trifluoromethyl)benzoic acid

-

Ammonium chloride (NH₄Cl)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF and add ammonium chloride (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, work up the mixture as described in Protocol 1 (steps 7 and 8).

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the final product.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 3-Fluoro-4-(trifluoromethyl)benzamide as a Versatile Building Block for Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzamide is a key chemical scaffold in modern medicinal chemistry, serving as a versatile starting material for the synthesis of highly potent and selective enzyme inhibitors. The strategic placement of the fluorine and trifluoromethyl groups on the benzamide core significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to target proteins. This document provides a comprehensive overview of the application of this building block in the development of inhibitors for two critical classes of enzymes in oncology: Poly(ADP-ribose) polymerase (PARP) and Bcr-Abl tyrosine kinase. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of enzymes like PARP.[1] The trifluoromethyl group can enhance binding to hydrophobic pockets within the enzyme's active site, as seen in the development of the Bcr-Abl inhibitor Bafetinib.[2]

Target Enzyme Families and Signaling Pathways

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1, are central to the DNA damage response, primarily in the repair of single-strand breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs. During DNA replication, these breaks are converted into lethal double-strand breaks (DSBs), resulting in cancer cell death through a mechanism known as synthetic lethality.[1]

Bcr-Abl Tyrosine Kinase

The Philadelphia chromosome, a result of a translocation between chromosomes 9 and 22, creates the Bcr-Abl fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[3] Bcr-Abl activates a cascade of downstream signaling pathways that promote cell proliferation and survival, making it a prime target for cancer therapy.[4]

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory potency (IC50 values) of representative enzyme inhibitors derived from or related to the this compound scaffold.

Table 1: Bcr-Abl and Related Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Type | Reference |

| Bafetinib (NS-187) | Bcr-Abl | 5.8 | Cell-free kinase assay | [5][6] |

| Lyn | 19 | Cell-free kinase assay | [5][6] | |

| Bcr-Abl Autophosphorylation | 11 | K562 cells | [4] | |

| Bcr-Abl Autophosphorylation | 22 | 293T cells | [4] | |

| Imatinib (Gleevec®) | v-Abl | 600 | Cell-free kinase assay | [6] |

| Bcr-Abl Autophosphorylation | ~500 | CML cell lines | [7] | |

| Dasatinib | Bcr-Abl | 1-10 | CML cell lines (48h) | [8] |

| Ponatinib | Bcr-Abl | 5-50 | CML cell lines (48h) | [8] |

Table 2: PARP Inhibition

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| Olaparib | 1.9 | 1.5 | [3] |

| Rucaparib | 1.4 | 1.4 | [3] |

| Talazoparib | 0.57 | 0.31 | [3] |

| Niraparib | 3.8 | 2.1 | [3] |

| Veliparib | 4.7 | 2.9 | [3] |

| Compound 8a (pyridopyridazinone) | 36 | Not Reported | [9] |

| Compound 28d (hydroxybenzamide) | 3200 | Not Reported | [2] |

Experimental Protocols

Synthesis of a Bcr-Abl Inhibitor (Bafetinib Analogue)

The synthesis of Bafetinib, a potent Bcr-Abl inhibitor, involves the formation of an amide bond between a substituted benzoyl chloride and a complex aniline derivative. The following is a representative protocol based on the known structure of Bafetinib and general synthetic methodologies.[2]

Protocol: Amide Coupling via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine, a key step in the synthesis of many enzyme inhibitors.[10][11]

-

Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), the appropriate phosphine ligand (e.g., BrettPhos, 5 mol%), and a base (e.g., K3PO4, 1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., t-BuOH or dioxane) to the vial.

-

Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Biochemical Assays

Protocol: In Vitro Bcr-Abl Kinase Assay (Radiometric) [4][6]

This assay measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the Bcr-Abl kinase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), a peptide substrate (e.g., Abltide, 250 µM), and [γ-33P]ATP (e.g., 740 Bq/µL).

-

Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO, final concentration ≤1%) to the wells of a microtiter plate.

-

Enzyme Addition: Add purified recombinant Bcr-Abl enzyme (e.g., 10 nM final concentration) to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer a portion of the reaction mixture to a phosphocellulose filter plate, wash away unreacted [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric) [1]

This assay quantifies PARP1 activity by detecting the poly(ADP-ribosyl)ation (PARylation) of histone proteins coated on a microplate.

-

Plate Preparation: Use a 96-well plate pre-coated with histone H4.

-

Inhibitor Dilution: Prepare serial dilutions of the test compound in PARP assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5). The final DMSO concentration should be ≤1%.

-

Reaction Setup: To the wells, add the diluted test compound or vehicle control. Add a mixture of recombinant human PARP1 enzyme and activated DNA. Pre-incubate for 10 minutes at room temperature.

-

Enzyme Reaction: Initiate the reaction by adding NAD+ solution. Incubate for 30-60 minutes at 30°C.

-

Detection:

-

Wash the plate with a wash buffer (PBS with 0.05% Tween-20).

-

Add a primary antibody that recognizes the PAR polymer (anti-pADPr) and incubate for 60 minutes.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 60 minutes.

-

Wash the plate and add a TMB substrate.

-

-

Measurement and Analysis: Stop the reaction with an acidic solution (e.g., 0.2 N HCl) and measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition and determine the IC50 value.

Cell-Based Assays

Protocol: Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB) [1]

This assay measures cell density based on the measurement of total cellular protein content.

-

Cell Seeding: Seed cancer cells (e.g., a BRCA-deficient line like MDA-MB-436 and a BRCA-proficient line like MDA-MB-231) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.

-

Staining: Wash the plates with water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

-